N'-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-N-[2-(morpholin-4-yl)ethyl]ethanediamide
Description
This compound features a complex architecture combining multiple pharmacophoric motifs:
Properties
IUPAC Name |
N'-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[4-(dimethylamino)phenyl]ethyl]-N-(2-morpholin-4-ylethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H37N5O3/c1-30(2)24-9-7-22(8-10-24)25(32-13-11-21-5-3-4-6-23(21)20-32)19-29-27(34)26(33)28-12-14-31-15-17-35-18-16-31/h3-10,25H,11-20H2,1-2H3,(H,28,33)(H,29,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPPSBFWIDKEVHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)C(=O)NCCN2CCOCC2)N3CCC4=CC=CC=C4C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H37N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801106853 | |
| Record name | N1-[2-(3,4-Dihydro-2(1H)-isoquinolinyl)-2-[4-(dimethylamino)phenyl]ethyl]-N2-[2-(4-morpholinyl)ethyl]ethanediamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801106853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
479.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
941869-92-7 | |
| Record name | N1-[2-(3,4-Dihydro-2(1H)-isoquinolinyl)-2-[4-(dimethylamino)phenyl]ethyl]-N2-[2-(4-morpholinyl)ethyl]ethanediamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=941869-92-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N1-[2-(3,4-Dihydro-2(1H)-isoquinolinyl)-2-[4-(dimethylamino)phenyl]ethyl]-N2-[2-(4-morpholinyl)ethyl]ethanediamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801106853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comparison with Similar Compounds
Structural and Functional Features
Key Comparative Insights
- Electronic Effects: The dimethylamino group in the target compound and enhances electron density, influencing charge distribution and dipole moments. This contrasts with electron-withdrawing groups (e.g., nitro in , chloro in ) .
- Solubility: Morpholine and tetrahydroisoquinoline in the target compound likely improve water solubility compared to dioxoisoindolinyl analogs (e.g., ), which rely on sulfamoyl/pyridine groups for solubility .
- Synthetic Complexity : The ethanediamide backbone may require multi-step amidation, akin to sulfamoylation routes in , but with stricter steric demands due to bulky substituents.
Physicochemical Property Trends
Research Implications
- Theoretical Predictions : Computational studies (e.g., on charge transfer in ) could guide optimization of the target compound’s electronic profile .
- Lumping Strategies : Compounds with shared motifs (e.g., amide/heterocycle) may exhibit similar degradation pathways, as suggested in lumping models .
- Gaps in Knowledge: Experimental validation is needed for the target compound’s bioactivity and stability, as current insights are extrapolated from analogs.
References [1] Rev. Colomb. Cienc. Quím. Farm. (2016); [3] Journal of Engineering and Applied Sciences (2019); [4, 6] Molecules (2014), Journal of Engineering and Applied Sciences (2019); [5] Climate Change and Marine Ecosystems (2022).
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